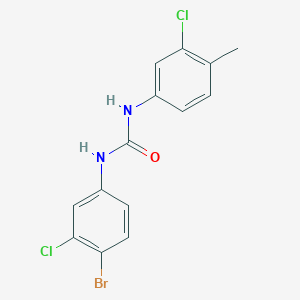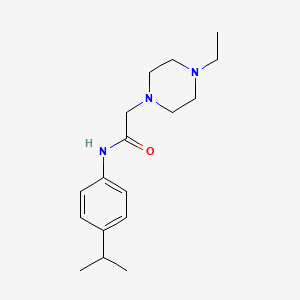![molecular formula C22H27N3O2 B4670421 N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4670421.png)
N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Descripción general
Descripción
N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AZPA is a synthetic compound that belongs to the class of indole-based compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. Additionally, N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to have low toxicity in vitro and in vivo. However, there are also limitations to using N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments. For example, it may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One possible direction is to investigate its potential as a cancer treatment in combination with other drugs. Another direction is to study its effects on other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities. N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, N-[3-(1-azepanyl)propyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, suggesting that it could be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-20(23-12-7-15-24-13-3-1-2-4-14-24)16-25-19-11-6-9-17-8-5-10-18(21(17)19)22(25)27/h5-6,8-11H,1-4,7,12-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQPDRLDSDQAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4670342.png)

![N-allyl-2-{[(4-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4670356.png)
![2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4-quinolinecarboxamide](/img/structure/B4670363.png)

![1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4670393.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4670399.png)
![3-amino-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4670426.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4670430.png)
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4670431.png)
![N-(3-chlorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4670435.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4670443.png)
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670445.png)
![N-{[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4670448.png)